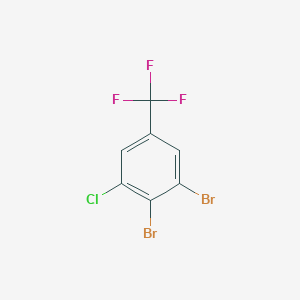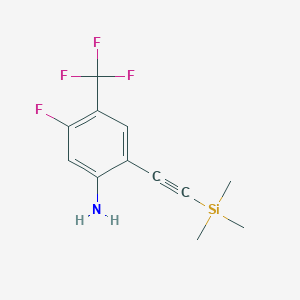
((1-Benzyl-2-hydroxy-1H-indol-3-yl)diazenyl)(pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((1-Benzyl-2-hydroxy-1H-indol-3-yl)diazenyl)(pyridin-3-yl)methanone: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a pyridine ring, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((1-Benzyl-2-hydroxy-1H-indol-3-yl)diazenyl)(pyridin-3-yl)methanone typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Benzyl Group: The benzyl group can be introduced via alkylation reactions using benzyl halides in the presence of a base.
Diazotization and Coupling: The diazenyl group is introduced through diazotization reactions, where an amine is converted to a diazonium salt, followed by coupling with the indole derivative.
Formation of the Pyridine Ring: The pyridine ring can be introduced through various cyclization reactions involving suitable precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as Lewis acids.
Major Products:
Oxidation Products: Various oxidized indole derivatives.
Reduction Products: Amines and reduced diazenyl derivatives.
Substitution Products: Substituted indole and pyridine derivatives.
科学的研究の応用
Chemistry:
Synthesis of Novel Compounds:
Biology:
Biological Activity Studies: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine:
Drug Development: Researchers explore the compound’s potential as a lead compound for the development of new therapeutic agents.
Industry:
作用機序
The mechanism of action of ((1-Benzyl-2-hydroxy-1H-indol-3-yl)diazenyl)(pyridin-3-yl)methanone involves its interaction with various molecular targets and pathways. The indole moiety is known to bind to multiple receptors, influencing various biological processes . The diazenyl group may also play a role in modulating the compound’s activity by interacting with specific enzymes and proteins .
類似化合物との比較
Indole-3-acetic acid: A plant hormone with a similar indole structure.
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Another indole derivative with a benzyl group.
Uniqueness: The combination of the indole, diazenyl, and pyridine moieties in ((1-Benzyl-2-hydroxy-1H-indol-3-yl)diazenyl)(pyridin-3-yl)methanone makes it unique compared to other indole derivatives.
特性
分子式 |
C21H16N4O2 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
N-(1-benzyl-2-hydroxyindol-3-yl)iminopyridine-3-carboxamide |
InChI |
InChI=1S/C21H16N4O2/c26-20(16-9-6-12-22-13-16)24-23-19-17-10-4-5-11-18(17)25(21(19)27)14-15-7-2-1-3-8-15/h1-13,27H,14H2 |
InChIキー |
IFUYGNPLUBGRLN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-Hydroxy-phenyl)-indan-1-yl]-2,2-diphenyl-acetamide](/img/structure/B12852933.png)



![Ethyl 3-[(2-ethylphenyl)amino]-3-oxopropanoate](/img/structure/B12852965.png)
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl 4-fluorosulfonylbenzoate](/img/structure/B12852973.png)







